2,5-Bis(4-ethoxy-3-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole
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Overview
Description
2,5-Bis(4-ethoxy-3-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole is a complex organic compound belonging to the thiazolo[5,4-d]thiazole family. This compound is characterized by its unique structure, which includes two ethoxy and methoxy-substituted phenyl groups attached to a thiazolo[5,4-d]thiazole core. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-ethoxy-3-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole typically involves the condensation of appropriate substituted benzaldehydes with thioamides under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires refluxing in a suitable solvent like ethanol or acetic acid. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-ethoxy-3-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazolo[5,4-d]thiazole derivatives.
Substitution: Halogenated or alkylated thiazolo[5,4-d]thiazole derivatives.
Scientific Research Applications
2,5-Bis(4-ethoxy-3-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-ethoxy-3-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its ability to participate in electron transfer reactions makes it useful in organic electronic applications .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole
- 2,5-Bis(2-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole
- 2,5-Bis(4-nitrophenyl)[1,3]thiazolo[5,4-d][1,3]thiazole
Uniqueness
2,5-Bis(4-ethoxy-3-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole is unique due to the presence of both ethoxy and methoxy groups on the phenyl rings. These substituents enhance its solubility, stability, and reactivity compared to other similar compounds. The combination of these properties makes it particularly suitable for applications in organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C22H22N2O4S2 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
2,5-bis(4-ethoxy-3-methoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C22H22N2O4S2/c1-5-27-15-9-7-13(11-17(15)25-3)19-23-21-22(29-19)24-20(30-21)14-8-10-16(28-6-2)18(12-14)26-4/h7-12H,5-6H2,1-4H3 |
InChI Key |
MHRVTZPOPZROFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC(=C(C=C4)OCC)OC)OC |
Origin of Product |
United States |
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